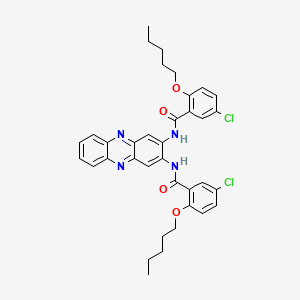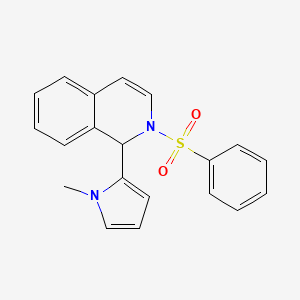
2-(Benzenesulfonyl)-1-(1-methyl-1H-pyrrol-2-yl)-1,2-dihydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Methyl-1H-pyrrol-2-yl)-2-(phenylsulfonyl)-1,2-dihydroisoquinoline is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring fused with an isoquinoline structure, along with a phenylsulfonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methyl-1H-pyrrol-2-yl)-2-(phenylsulfonyl)-1,2-dihydroisoquinoline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Isoquinoline Formation: The isoquinoline structure can be formed via the Bischler-Napieralski reaction, where a β-phenylethylamine derivative undergoes cyclization in the presence of a dehydrating agent like phosphorus oxychloride.
Sulfonylation: The phenylsulfonyl group can be introduced through sulfonylation, where the isoquinoline derivative reacts with a sulfonyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
1-(1-Methyl-1H-pyrrol-2-yl)-2-(phenylsulfonyl)-1,2-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
1-(1-Methyl-1H-pyrrol-2-yl)-2-(phenylsulfonyl)-1,2-dihydroisoquinoline has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain enzymes and receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.
Industrial Applications: The compound can be used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 1-(1-Methyl-1H-pyrrol-2-yl)-2-(phenylsulfonyl)-1,2-dihydroisoquinoline involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The compound may also participate in redox reactions, affecting cellular processes.
類似化合物との比較
Similar Compounds
- 1-(1-Methyl-1H-pyrrol-2-yl)-2-(phenylsulfonyl)-1,2-dihydroquinoline
- 1-(1-Methyl-1H-pyrrol-2-yl)-2-(phenylsulfonyl)-1,2-dihydrobenzofuran
Uniqueness
1-(1-Methyl-1H-pyrrol-2-yl)-2-(phenylsulfonyl)-1,2-dihydroisoquinoline is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both the pyrrole and isoquinoline rings, along with the phenylsulfonyl group, makes it a versatile compound for various applications.
特性
CAS番号 |
93971-12-1 |
|---|---|
分子式 |
C20H18N2O2S |
分子量 |
350.4 g/mol |
IUPAC名 |
2-(benzenesulfonyl)-1-(1-methylpyrrol-2-yl)-1H-isoquinoline |
InChI |
InChI=1S/C20H18N2O2S/c1-21-14-7-12-19(21)20-18-11-6-5-8-16(18)13-15-22(20)25(23,24)17-9-3-2-4-10-17/h2-15,20H,1H3 |
InChIキー |
DPHKWZMCDHRLDT-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC=C1C2C3=CC=CC=C3C=CN2S(=O)(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



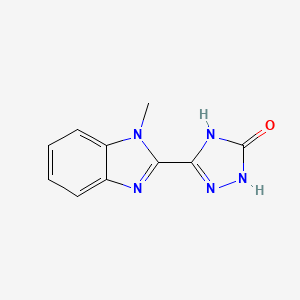
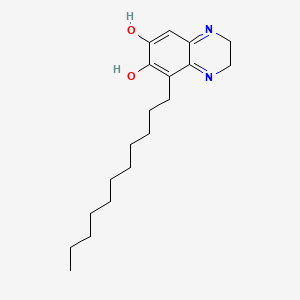
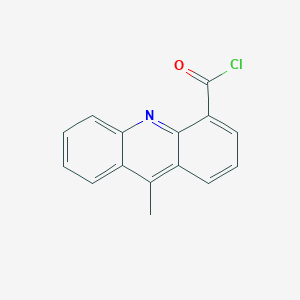
![N-[2-Methyl-3-(5-methyl-benzooxazol-2-yl)-phenyl]-3-nitro-benzamide](/img/structure/B12907502.png)
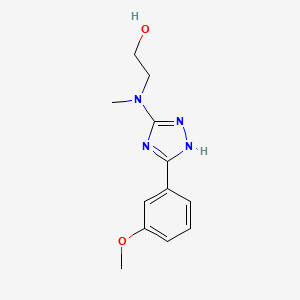
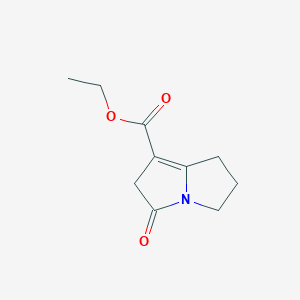
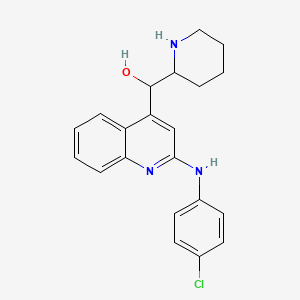
![5-(2-{Bis[4-(dimethylamino)phenyl]methylidene}hydrazinyl)-4-chloropyridazin-3(2h)-one](/img/structure/B12907543.png)

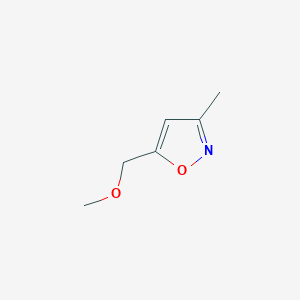
![4-[6-(Methylsulfonyl)pyrimidin-4-yl]morpholine](/img/structure/B12907561.png)

